N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 7-methoxybenzofuran core linked to a substituted hydroxypropyl-furan moiety. Its synthesis likely follows a protocol analogous to 7-methoxy-benzofuran-2-carboxylic acid derivatives, where carbonyldiimidazole (CDI) activates the carboxylic acid group for coupling with amines. In this case, the amine component is N-[2-(furan-2-yl)-2-hydroxypropyl]amine instead of substituted anilines (as in ).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-17(20,14-7-4-8-22-14)10-18-16(19)13-9-11-5-3-6-12(21-2)15(11)23-13/h3-9,20H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXIMDVKOKXIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a one-pot Sonogashira-Cacchi reaction using appropriate starting materials.
Introduction of the Furan Moiety: The furan ring is introduced through a reaction involving furan derivatives and suitable coupling reagents.
Hydroxylation and Methoxylation: Hydroxylation and methoxylation are achieved using specific reagents and conditions to introduce the hydroxy and methoxy groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from 7-Methoxybenzofuran Carboxamide Series
describes 7-methoxy-benzofuran-2-carboxylic acid N-(substituted) phenylamides (1a–r), which share the 7-methoxybenzofuran core but differ in their amide substituents. Key distinctions include:
- Substituent Diversity : Compounds 1a–r feature substituted aniline groups (e.g., halides, methoxy, nitro), while the target compound incorporates a hydroxypropyl-furan group.
- Synthetic Route : Both classes use CDI-mediated coupling in tetrahydrofuran (THF), but the target compound requires a hydroxypropyl-furan amine instead of aniline derivatives.
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22)
reports Compound 22, a benzofuran carboxamide with a 4-methoxybenzyl group and N-methyl substitution. Key comparisons:
- Substituent Effects: Compound 22 has a 4-methoxybenzyl group, enhancing lipophilicity, whereas the target compound’s hydroxypropyl-furan group introduces polar hydroxyl and ether functionalities.
- Synthesis : Compound 22 employs ethylcarbodiimide (EDCI) and palladium catalysts, whereas the target compound uses CDI, reflecting differences in amine reactivity.
Other Benzofuran and Furan Derivatives
and describe unrelated compounds (e.g., nitroethenediamines, cosmetic ingredients), but furan-containing molecules like ranitidine-related compounds () highlight the prevalence of furan moieties in bioactive molecules. However, these lack the benzofuran-carboxamide scaffold of the target compound.
Key Research Findings and Implications
- Synthetic Efficiency : The target compound’s hydroxypropyl-furan substituent may require optimized coupling conditions due to steric hindrance or hydroxyl group reactivity, unlike simpler aniline derivatives.
- Bioactivity Potential: While phenylamide derivatives (1a–r) exhibit neuroprotective and antioxidant properties, the hydroxypropyl-furan group in the target compound could enhance antioxidant activity via radical scavenging (furan rings) or improved solubility.
- Structural Trade-offs: The absence of N-methylation (cf.
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofurancarboxamides. Its structural features include a furan ring, a hydroxyl group, and a methoxy group, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C17H17NO5
Molecular Weight: 315.325 g/mol
IUPAC Name: this compound
The compound's structure is characterized by:
- A benzofuran core that is known for various pharmacological properties.
- A furan moiety that enhances its reactivity and interaction with biological targets.
- Hydroxy and methoxy substituents that may influence solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby modulating cellular responses.
- Antioxidant Activity: The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Receptor Modulation: The compound could interact with receptors involved in inflammation and cancer progression, influencing their activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar benzofuran derivatives. Although specific data on this compound is limited, analogous compounds have shown significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 5.0 | |
| Compound B | A549 (lung cancer) | 4.5 | |
| Compound C | HeLa (cervical cancer) | 6.0 |
These findings suggest that this compound may exhibit similar anticancer properties.
Antimicrobial Activity
Benzofuran derivatives have also been investigated for their antimicrobial properties. Preliminary data indicate that compounds with similar structures can inhibit the growth of bacteria and fungi. For example:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound D | E. coli | 25 | |
| Compound E | S. aureus | 15 | |
| Compound F | C. albicans | 30 |
This suggests that this compound may possess antimicrobial properties worth exploring.
Case Studies and Research Findings
Several case studies have investigated the biological activities of related compounds, providing insights into potential applications for this compound:
-
Case Study 1: Anticancer Screening
- A study screened various benzofuran derivatives against multiple cancer cell lines, reporting significant cytotoxicity and apoptosis induction.
- Results indicated that compounds with similar structural motifs effectively inhibited cell proliferation.
-
Case Study 2: Antimicrobial Evaluation
- Another research focused on the antimicrobial properties of furan-containing compounds.
- Results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
